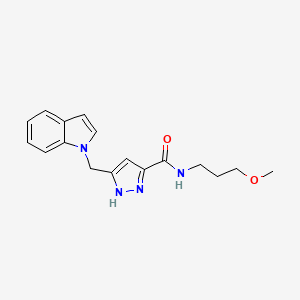![molecular formula C15H17NO3 B5978210 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5978210.png)
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione, also known as MEID or NSC-95397, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. MEID belongs to the class of indene-1,3-diones, which are known for their anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione involves the inhibition of multiple signaling pathways that are essential for cancer cell survival and proliferation. This compound targets the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells and promotes cell growth and survival. This compound also inhibits the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. This compound induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. This compound has been found to induce oxidative stress in cancer cells, leading to the activation of apoptosis. This compound also inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. This compound has been shown to reduce the expression of VEGF and other pro-angiogenic factors, leading to the inhibition of tumor growth and metastasis.
実験室実験の利点と制限
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity in normal cells and tissues. However, this compound has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo. This compound also requires further optimization for clinical use, including the development of novel drug delivery systems and combination therapies.
将来の方向性
Future research on 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione should focus on its optimization for clinical use, including the development of novel drug delivery systems and combination therapies. This compound should also be tested in animal models to evaluate its efficacy and safety in vivo. Further studies are needed to elucidate the molecular mechanisms of this compound's anti-cancer effects and identify potential biomarkers for patient selection. This compound should also be evaluated for its potential applications in other diseases, such as inflammatory disorders and neurodegenerative diseases.
合成法
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione can be synthesized through a multi-step process, starting with the reaction of 3-methoxypropylamine with 2-acetyl-1H-indene-1,3(2H)-dione. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield and purity. The synthesis of this compound has been optimized by various research groups to improve its efficiency and reduce the cost of production.
科学的研究の応用
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has shown promising results in preclinical studies as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential candidate for combination therapy.
特性
IUPAC Name |
3-hydroxy-2-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(16-8-5-9-19-2)13-14(17)11-6-3-4-7-12(11)15(13)18/h3-4,6-7,17H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBDYRKSAJYBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCOC)C1=C(C2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-[4-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B5978127.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-methoxy-N-methylpropanamide](/img/structure/B5978142.png)


![N-[2-(1-benzyl-4-piperidinyl)ethyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5978174.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B5978180.png)
![4-[(4-{2-[(3-methoxy-1-piperidinyl)carbonyl]-4-methylphenoxy}-1-piperidinyl)methyl]pyridine](/img/structure/B5978183.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B5978185.png)
![2-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5978197.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5978199.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5978218.png)
![3-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5978226.png)
![4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5978234.png)
![3-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5978244.png)